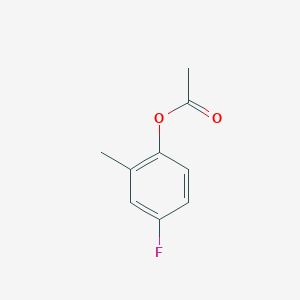

2-Acetoxy-5-fluoro-toluene

Descripción

2-Acetoxy-5-fluoro-toluene is a toluene derivative with an acetoxy (-OAc) group at the 2-position and a fluorine atom at the 5-position. The acetoxy group, an ester functional group, introduces distinct electronic and steric effects, while fluorine’s electronegativity enhances metabolic stability and influences reactivity. This compound is likely synthesized via acetylation of 5-fluoro-2-hydroxytoluene, analogous to tert-butoxy group introduction in 2-(tert-Butoxy)-5-fluorotoluene .

Propiedades

IUPAC Name |

(4-fluoro-2-methylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBSSVXVVAMFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-5-fluoro-toluene typically involves the acetylation of 5-fluoro-toluene. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of 2-Acetoxy-5-fluoro-toluene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetoxy-5-fluoro-toluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of 2-carboxy-5-fluoro-toluene.

Reduction: Formation of 2-hydroxy-5-fluoro-toluene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Acetoxy-5-fluoro-toluene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-Acetoxy-5-fluoro-toluene exerts its effects involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The fluorine atom’s presence enhances the compound’s stability and reactivity, making it a valuable tool in chemical synthesis.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares 2-Acetoxy-5-fluoro-toluene with structurally related compounds from the evidence, highlighting substituent effects:

| Compound | Substituents | Molecular Formula | Key Properties | Applications |

|---|---|---|---|---|

| 2-Acetoxy-5-fluoro-toluene | 2-OAc, 5-F | C₉H₉FO₂ | High lipophilicity due to OAc; F enhances metabolic stability | Potential intermediate for pharmaceuticals or agrochemicals |

| 2-(tert-Butoxy)-5-fluorotoluene | 2-OtBu, 5-F | C₁₁H₁₅FO | Bulky tert-butoxy group improves steric hindrance; moderate reactivity | Used in specialized syntheses requiring steric control |

| 2-Chloro-5-(chloromethoxy)toluene | 2-Cl, 5-Cl-OCH₂ | C₈H₇Cl₂O | Dual Cl substituents increase electrophilicity; versatile reactivity | Intermediate in halogenation reactions and cross-coupling chemistry |

| 2-(Difluoromethyl)-5-methoxytoluene | 2-CF₂H, 5-OCH₃ | C₁₀H₁₀F₂O | Difluoromethyl enhances electronegativity; methoxy directs regioselectivity | Explored in medicinal chemistry for improved pharmacokinetics |

| 5’-Fluoro-2’-hydroxyacetophenone | 2-OH, 5-F, acetyl group | C₈H₇FO₂ | Hydroxy and F synergize for H-bonding; acetyl enables ketone-based reactions | Studied for antimicrobial and antitumor activities |

Reactivity and Stability

- Acetoxy vs. Alkoxy Groups : The acetoxy group in 2-Acetoxy-5-fluoro-toluene is more electron-withdrawing than methoxy or tert-butoxy groups, making it susceptible to hydrolysis under basic conditions. This contrasts with 2-(tert-Butoxy)-5-fluorotoluene, where the bulky tert-butoxy group resists nucleophilic attack .

- Fluorine Effects: Fluorine’s electronegativity in the 5-position deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to non-fluorinated analogs like 2-Chloro-5-(chloromethoxy)toluene . However, fluorine improves metabolic stability, a trait shared with 2-(Difluoromethyl)-5-methoxytoluene .

- Steric and Electronic Interactions : The acetoxy group’s steric bulk may hinder reactions at the 2-position, similar to tert-butoxy in , while its electron-withdrawing nature directs electrophilic substitutions to the 4-position (meta to fluorine).

Actividad Biológica

2-Acetoxy-5-fluoro-toluene is an organic compound that has garnered attention in scientific research due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure :

- The compound features an acetoxy group attached to a fluorinated toluene ring, which enhances its reactivity and stability.

Synthesis :

- The synthesis typically involves the acetylation of 5-fluoro-toluene using acetic anhydride in the presence of catalysts like sulfuric acid. The reaction is generally performed at low temperatures (0-5°C) to ensure selectivity in acetylation.

Biological Activity

2-Acetoxy-5-fluoro-toluene shows promise in various biological applications. Its biological activity can be categorized into several areas:

The mechanism by which 2-acetoxy-5-fluoro-toluene exerts its biological effects is not fully elucidated but may involve:

- Hydrolysis of the Acetoxy Group : This process can release acetic acid and generate the corresponding phenol, which may participate in various biochemical pathways.

- Reactivity Due to Fluorine : The presence of fluorine can enhance the compound's stability and reactivity, allowing for more effective interactions with biological targets.

Table 1: Summary of Research Findings on Similar Compounds

| Compound | Biological Activity | Key Findings |

|---|---|---|

| 2-Fluorotoluene | Moderate cytotoxicity | Induces apoptosis in certain cancer cell lines |

| 4-Fluorotoluene | Antimicrobial properties | Effective against specific bacterial strains |

| 2-Acetoxy-5-fluoro-toluene | Potential anticancer activity | Structure suggests possible enzyme inhibition |

Notable Research

In a study exploring enzyme inhibitors, related compounds demonstrated significant inhibition of hAdK activity, suggesting that structural modifications could lead to enhanced potency against various targets .

Another research effort highlighted the electrochemical properties of fluorinated compounds, indicating that modifications like those present in 2-acetoxy-5-fluoro-toluene could lead to novel synthetic routes for drug development .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.